N-Desmethyl Clozapine-d8

Descripción general

Descripción

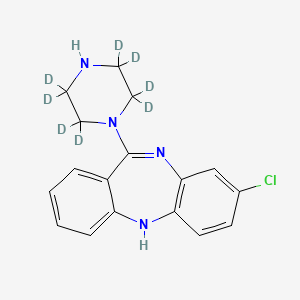

N-Desmetilclozapina-d8, también conocido como norclozapina-d8, es una forma deuterada de N-Desmetilclozapina. Es un metabolito activo principal del fármaco antipsicótico atípico clozapina. Este compuesto se utiliza a menudo en la investigación científica debido a sus propiedades únicas y su papel en el metabolismo de la clozapina .

Mecanismo De Acción

N-Desmetilclozapina-d8 ejerce sus efectos a través de su interacción con varios objetivos moleculares y vías. Actúa como agonista parcial en los receptores de dopamina D2 y D3, similar a la aripiprazol y la bifeprunox. Además, actúa como un potente agonista en los receptores muscarínicos M1 y los receptores δ-opioides .

Se cree que la estimulación de los receptores muscarínicos M1 por N-Desmetilclozapina-d8 juega un papel crucial en sus efectos potenciadores cognitivos. Este mecanismo de acción es distinto del de la clozapina, que actúa principalmente como un antagonista de la dopamina .

Análisis Bioquímico

Biochemical Properties

N-Desmethyl Clozapine-d8 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is known to act as a partial agonist at dopamine D2 and D3 receptors, which are critical for modulating neurotransmission . Additionally, this compound exhibits potent agonist activity at muscarinic M1 receptors and δ-opioid receptors . These interactions are essential for its pharmacological effects, as they influence neurotransmitter release and receptor signaling pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances the release of acetylcholine and dopamine by stimulating M1 muscarinic receptors . This action is associated with improved cognitive function and modulation of mood. Furthermore, this compound influences cell signaling pathways, including those involved in gene expression and cellular metabolism. It has been observed to increase the expression of c-fos, a marker of neuronal activation, in the rat forebrain . This indicates its role in modulating neuronal activity and plasticity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various receptors and enzymes. As a partial agonist at dopamine D2 and D3 receptors, it modulates dopamine signaling, which is crucial for its antipsychotic effects . Additionally, its agonist activity at M1 muscarinic receptors enhances cholinergic neurotransmission, contributing to its cognitive benefits . This compound also acts as an inverse agonist at 5-HT2A receptors, which helps in reducing psychotic symptoms . These interactions collectively contribute to its therapeutic efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its pharmacological activity . Long-term exposure to this compound has been associated with sustained modulation of neurotransmitter release and receptor activity, indicating its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cognitive function and reduce psychotic symptoms without significant adverse effects . At higher doses, this compound can induce side effects such as sialorrhea (excessive salivation) due to its action on muscarinic receptors . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through hepatic metabolism. It is formed by the demethylation of clozapine, a process mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . This metabolic conversion is crucial for its pharmacological activity, as it allows this compound to exert its effects on various receptors and neurotransmitter systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It crosses the blood-brain barrier efficiently, allowing it to reach its target receptors in the central nervous system . Additionally, this compound is distributed in various tissues, including the liver and kidneys, where it undergoes further metabolism and excretion . This distribution pattern is essential for its therapeutic efficacy and safety profile.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and membrane-bound compartments of neuronal cells, where it interacts with its target receptors . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic use.

Métodos De Preparación

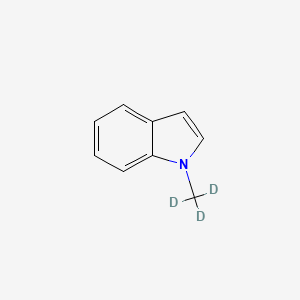

Rutas sintéticas y condiciones de reacción: La síntesis de N-Desmetilclozapina-d8 generalmente implica la deuteración de N-Desmetilclozapina. Este proceso se puede lograr a través de varios métodos, incluido el uso de reactivos y disolventes deuterados. Un método común implica el uso de metanol deuterado (CD3OD) como disolvente en presencia de un agente deuterante .

Métodos de producción industrial: La producción industrial de N-Desmetilclozapina-d8 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y disolventes deuterados de alta pureza para garantizar la consistencia y la calidad del producto final. Las condiciones de reacción se controlan cuidadosamente para maximizar el rendimiento y minimizar las impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones: N-Desmetilclozapina-d8 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su metabolismo y su papel como metabolito de la clozapina .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de N-Desmetilclozapina-d8 incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo en condiciones controladas para garantizar el resultado deseado .

Principales productos formados: Los principales productos formados a partir de las reacciones de N-Desmetilclozapina-d8 incluyen varios metabolitos que desempeñan un papel en su actividad farmacológica. Estos metabolitos se estudian a menudo por sus posibles efectos terapéuticos y su papel en el metabolismo de la clozapina .

Aplicaciones Científicas De Investigación

N-Desmetilclozapina-d8 se utiliza ampliamente en la investigación científica debido a sus propiedades únicas. Se utiliza en el estudio del metabolismo de la clozapina y sus efectos sobre el sistema nervioso central. Además, se utiliza en el análisis forense y la toxicología clínica para cuantificar los niveles de N-Desmetilclozapina en muestras biológicas .

En el campo de la medicina, N-Desmetilclozapina-d8 se estudia por sus posibles efectos terapéuticos, particularmente en el tratamiento de la esquizofrenia y otros trastornos psiquiátricos. Su papel como metabolito de la clozapina la convierte en una herramienta valiosa para comprender la farmacocinética y la farmacodinamia de la clozapina .

Comparación Con Compuestos Similares

N-Desmetilclozapina-d8 es similar a otros compuestos deuterados utilizados en la investigación científica, como la clozapina-d4 y la olanzapina-d8. sus propiedades únicas y su papel como metabolito de la clozapina la hacen distinta de estos compuestos .

Lista de compuestos similares:- Clozapina-d4

- Olanzapina-d8

- Haloperidol-d4

- Amitriptilina-d3

Conclusión

N-Desmetilclozapina-d8 es un compuesto valioso en la investigación científica debido a sus propiedades únicas y su papel en el metabolismo de la clozapina. Su síntesis, reacciones químicas y aplicaciones científicas la convierten en una herramienta crucial en el estudio de los trastornos psiquiátricos y la farmacocinética de la clozapina.

Propiedades

IUPAC Name |

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNOSTQEZICQQP-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

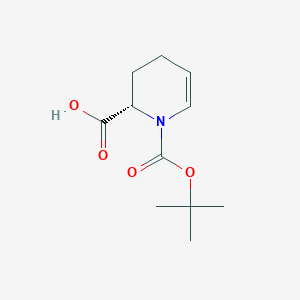

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

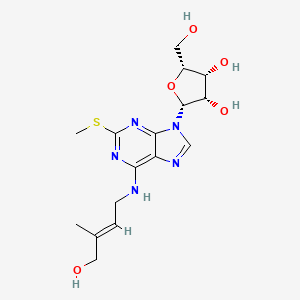

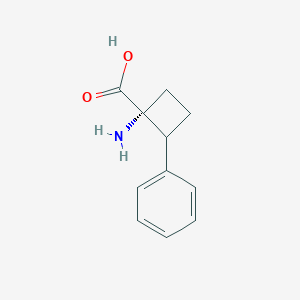

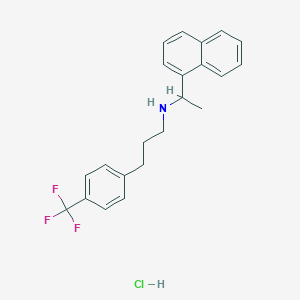

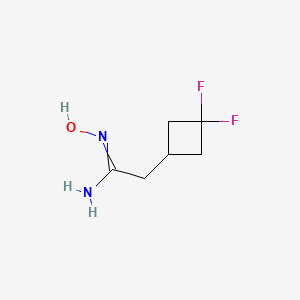

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((5,5-Dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1436992.png)